Mutagenic Potency of 4-Chlorophenylhydroxylamine vs. Ortho-Isomer in the Ames Test
In Salmonella typhimurium Ames assays, the mutagenic activity of the para-isomer (4-chlorophenylhydroxylamine, CAS 823-86-9) is quantifiably lower than that of the ortho-isomer (o-chlorophenylhydroxylamine, CAS 10468-16-3). Both compounds require metabolic activation with S9 mix and norharman to exhibit mutagenicity, but the ortho-isomer is 30-fold more potent [1]. This large differential highlights the critical influence of chloro-substituent position on genotoxic risk and underscores the necessity of procuring the exact para-isomer for studies where lower mutagenic liability is desired or where positional specificity is mechanistically relevant.
| Evidence Dimension | Mutagenic Potency (Relative) |
|---|---|
| Target Compound Data | 1-fold (baseline) |
| Comparator Or Baseline | o-Chlorophenylhydroxylamine (10468-16-3) |
| Quantified Difference | 30-fold higher for ortho-isomer |
| Conditions | Salmonella typhimurium Ames test with S9 mix and norharman (NOH) cofactor |
Why This Matters
For toxicology studies or pharmaceutical development, this 30-fold difference in mutagenic potency is a critical selection criterion that directly impacts compound liability assessment and regulatory decision-making.
- [1] WikiGenes. Effects of norharman on the mutagenicity of chlorophenylhydroxylamine and its metabolism with rat liver S9. Data excerpt: 'The mutagenic activity of o-CPHA was 30 times higher than that of p-CPHA.' Available at: https://www.wikigenes.org/e/ref/e/3528827.html (Accessed 2024). View Source
